molecular formula C14H18BNO3 B8187607 3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester

3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester

Cat. No.: B8187607
M. Wt: 259.11 g/mol
InChI Key: WAQIJYDQWKPMQT-UHFFFAOYSA-N
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Description

3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester is an organic compound with the molecular formula C14H18BNO3. It is a boronic ester derivative of benzo[d]isoxazole, which is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester typically involves the reaction of 3-Methyl-benzo[d]isoxazole with a boronic acid derivative in the presence of a catalyst. One common method is the palladium-catalyzed coupling of 3-Methyl-benzo[d]isoxazole with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Common solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Substituted Benzo[d]isoxazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

3-Methyl-benzo[d]isoxazole-4-boroniic acid pinacol ester can be compared with other boronic esters, such as:

    Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a benzo[d]isoxazole ring.

    4-Isoxazoleboronic Acid Pinacol Ester: Contains an isoxazole ring but lacks the methyl group at the 3-position.

    2-Methylbenzo[d]isoxazole-4-boronic Acid Pinacol Ester: Similar structure but with the methyl group at the 2-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-9-12-10(7-6-8-11(12)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQIJYDQWKPMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NOC3=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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